molecular formula C10H21ClN2O3 B2436889 Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride CAS No. 2087-46-9

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride

Cat. No.: B2436889
CAS No.: 2087-46-9
M. Wt: 252.74
InChI Key: SBIYAKXNZXDPAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a versatile chemical compound used in various scientific research fields. It serves as a building block in drug discovery, peptide synthesis, and bioconjugation. Its unique properties make it an essential tool for studying molecular interactions and developing innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild reaction conditions. This one-pot procedure is efficient and yields the desired product in good quantities .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using commercially available starting materials. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in bioconjugation studies to investigate molecular interactions.

    Medicine: Serves as a precursor in drug discovery and development.

    Industry: Utilized in the production of various chemical compounds and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate in enzymatic reactions, facilitating the formation of peptide bonds and other molecular interactions. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Ethyl 2-aminothiazole-4-acetate: Used in the synthesis of heteroaryl-containing benzamide derivatives.

Uniqueness

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride stands out due to its unique combination of functional groups, which allows for versatile applications in various fields. Its ability to participate in multiple types of chemical reactions and its role as a building block in peptide synthesis make it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-4-15-10(14)8(5-7(2)3)12-9(13)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIYAKXNZXDPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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